ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, a trifluoroethyl group, and an ethyl ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Hydrolysis: Formation of 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets. The chloro group can also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the ethyl ester group.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylate: Similar structure but lacks the chloro group.
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate: Similar structure but lacks the chloro group.
Uniqueness
Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is unique due to the combination of the chloro group, trifluoroethyl group, and ethyl ester group on the pyrazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O2/c1-2-16-7(15)6-5(9)3-14(13-6)4-8(10,11)12/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDBDIMXDRQBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Cl)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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